5-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Overview
Description
5-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a useful research compound. Its molecular formula is C27H27NO4 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.19400834 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies related to the synthesis of various heterocyclic compounds, including ethyl esters of 2,5-diaryl-4-hydroxy-1,2,5,6-tetrahydrobenzo[a]phenanthridine-3-carboxylic acid. These compounds demonstrate unique spectral characteristics and luminescence properties influenced by their proton-acceptor properties (Kozlov, Gladchenko, & Korotyshova, 1980).
Pharmacological Studies
- In pharmacological contexts, derivatives of benzo[c]phenanthridine, a class to which this compound belongs, have been studied for their antileukemic activity. Specifically, alkoxybenzo[c]phenanthridinium salts and related compounds have shown activity against leukemias in mice (Zee-Cheng & Cheng, 1975).
- Additionally, 6-amino-substituted benzo[c]phenanthridine derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising cytotoxicity against tumor cells in vitro (Janin, Croisy, Riou, & Bisagni, 1993).
Structural and Molecular Studies
- The structure and molecular interactions of related 5-aryl-7,8,13,14-tetrahydro-dibenzo[a,i]phenanthridine compounds have been analyzed, with findings relevant to structure-based drug discovery and optoelectronic applications. This includes insights into the formation of dimeric units in crystals and the nature of cooperative C-H...N and C-H...π interactions (Rathore, Karthikeyan, Sathiyanarayanan, & Aravindan, 2010).
Antimicrobial and Antioxidant Activities
- Some compounds in this category have shown notable antimicrobial and antioxidant activities. For instance, lignan conjugates synthesized from cyclopropanation of related compounds demonstrated significant antibacterial, antifungal, and antioxidant properties in in vitro studies (Raghavendra et al., 2016).
Properties
IUPAC Name |
5-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-2-31-24-16-18(11-13-23(24)32-15-14-29)27-26-20(8-5-9-22(26)30)25-19-7-4-3-6-17(19)10-12-21(25)28-27/h3-4,6-7,10-13,16,27-29H,2,5,8-9,14-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDRYJRFUAPZNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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